molecular formula C24H28BrP B131997 Isohexyltriphenylphosphonium Bromide CAS No. 70240-41-4

Isohexyltriphenylphosphonium Bromide

Cat. No. B131997
Key on ui cas rn: 70240-41-4
M. Wt: 427.4 g/mol
InChI Key: WZVQDUYONNRCAP-UHFFFAOYSA-M
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Patent
US07576108B2

Procedure details

Dissolve 1-bromo-3,3-dimethylbutane(9.6 g, 58.15 mmol) in toluene, add triphenyl-phosphine (13.8 g, 55.2 mmol) and stir at 80° C. for 4 days in a scewcapglass and 3 days in an autoklav at 4 bar and 190° C. Cool the reaction mixture down to room temperature and isolate the product by crystallization in ether as a white solid (9.8 g). MS (m/e): 347 (M+H).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]CCC(C)(C)C.[C:8]1([P:14]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:27]1([CH3:33])[CH:32]=C[CH:30]=[CH:29][CH:28]=1>>[Br-:1].[CH3:32][CH:27]([CH3:33])[CH2:28][CH2:29][CH2:30][P+:14]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
BrCCC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Stirring
Type
CUSTOM
Details
stir at 80° C. for 4 days in a scewcapglass and 3 days in an autoklav at 4 bar and 190° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture down to room temperature
CUSTOM
Type
CUSTOM
Details
isolate the product
CUSTOM
Type
CUSTOM
Details
by crystallization in ether as a white solid (9.8 g)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
[Br-].CC(CCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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